![molecular formula C14H16Cl2N2O3 B5015864 ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate CAS No. 5739-47-9](/img/structure/B5015864.png)
ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,6-dichlorobenzoyl)-1-piperazinecarboxylate, commonly known as EDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EDC is a piperazine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
EDC has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-tumor, and anti-anxiety agent. EDC has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, EDC has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. EDC has also been shown to reduce anxiety-like behaviors in animal models.
Mecanismo De Acción
The mechanism of action of EDC is not fully understood, but it has been suggested that EDC may exert its effects through the modulation of various signaling pathways. EDC has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to modulate the activity of GABA receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
EDC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anxiolytic effects. EDC has been reported to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, EDC has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. EDC has also been reported to reduce anxiety-like behaviors in animal models, which may be attributed to its modulatory effects on GABA receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDC has several advantages for lab experiments, including its ease of synthesis and high yield. In addition, EDC has been reported to exhibit low toxicity, making it a suitable candidate for further studies. However, EDC has some limitations, including its poor solubility in water, which may affect its bioavailability. In addition, the mechanism of action of EDC is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for EDC research, including its potential use as a therapeutic agent for various inflammatory diseases and cancers. Further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets. In addition, the development of more efficient methods for the synthesis of EDC may facilitate its further studies. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of EDC may provide valuable insights into its potential therapeutic applications.
Conclusion:
EDC is a piperazine derivative that has shown promising results in various biochemical and physiological studies. EDC has been reported to exhibit anti-inflammatory, anti-tumor, and anxiolytic effects, making it a potential candidate for further studies as a therapeutic agent. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound. However, further studies are needed to elucidate the mechanism of action of EDC and to identify its molecular targets.
Métodos De Síntesis
EDC can be synthesized through various methods, including the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzoyl chloride. Another method involves the reaction of ethyl 4-piperazinecarboxylate with 2,6-dichlorobenzamide, followed by the treatment with ethyl chloroformate. The synthesis of EDC has been reported to be a straightforward and efficient process, providing high yields of the compound.
Propiedades
IUPAC Name |
ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOVMMMVHLAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367383 |
Source
|
Record name | ST50694471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5739-47-9 |
Source
|
Record name | ST50694471 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.